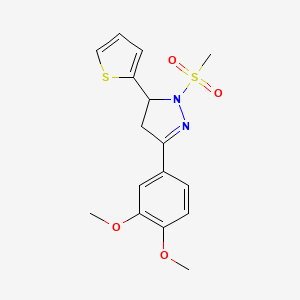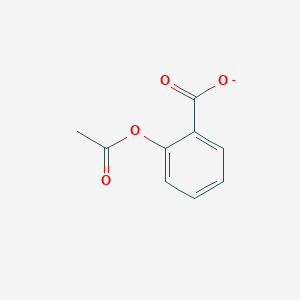
2-acetyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyloxybenzoate, also known as acetylsalicylate, is a chemical compound with the molecular formula C9H7O4. It is an ester of salicylic acid and acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetyloxybenzoate can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction typically involves the following steps:
Reactants: Salicylic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid or phosphoric acid.
Reaction Conditions: The mixture is heated to around 60-70°C for a few hours.
Product Isolation: The reaction mixture is then cooled, and the product is precipitated out by adding water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyloxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound hydrolyzes to form salicylic acid and acetic acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used to replace the acetyl group.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various carboxylic acids and ketones.
Substitution: Derivatives of salicylic acid with different functional groups.
Aplicaciones Científicas De Investigación
2-Acetyloxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on biological systems.
Medicine: As the active ingredient in aspirin, it is extensively studied for its analgesic, antipyretic, and anti-inflammatory properties.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other chemical compounds
Mecanismo De Acción
2-Acetyloxybenzoate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: The parent compound of 2-acetyloxybenzoate, used in the treatment of skin conditions and as a precursor in the synthesis of other compounds.
Acetylsalicylic Acid:
Methyl Salicylate: An ester of salicylic acid and methanol, used as a flavoring agent and in topical analgesics.
Uniqueness
This compound is unique due to its dual role as an ester of salicylic acid and acetic acid, which imparts it with both anti-inflammatory and analgesic properties. Its ability to inhibit cyclooxygenase makes it a valuable compound in the treatment of pain, fever, and inflammation .
Propiedades
Fórmula molecular |
C9H7O4- |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/p-1 |
Clave InChI |
BSYNRYMUTXBXSQ-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


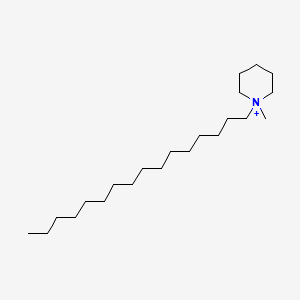
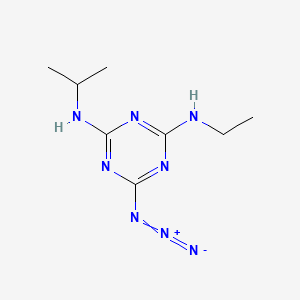
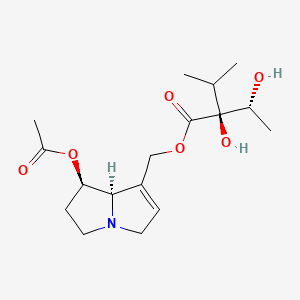
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
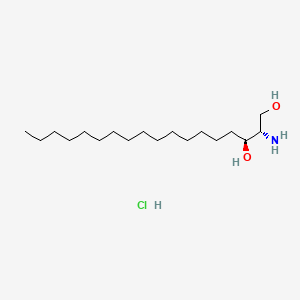
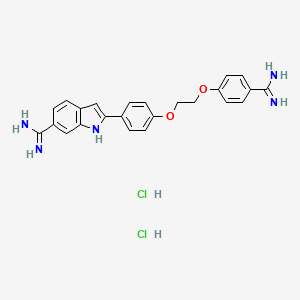
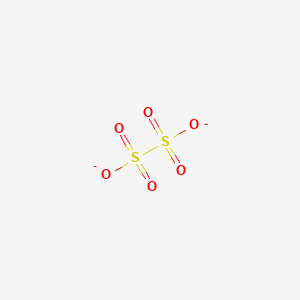
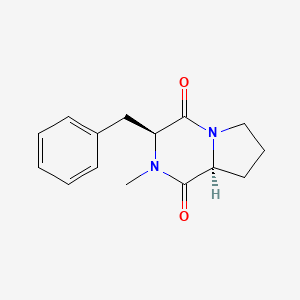
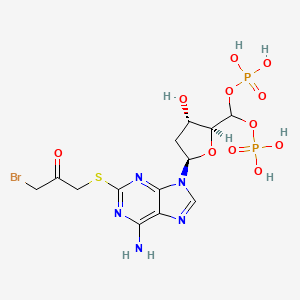
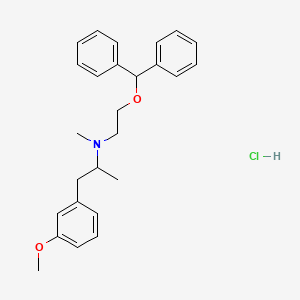
![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
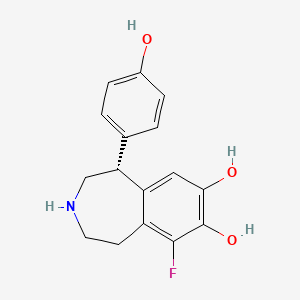
![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)
